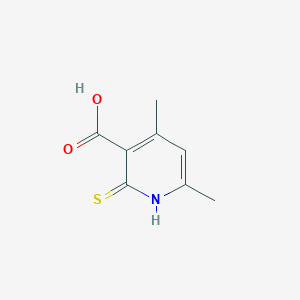
4-(4-丙基苯基)丁酸
描述
4-(4-propylphenyl)butanoic Acid, also known as Benzenebutanoic acid, 4-propyl-, is a chemical compound used in scientific research . It has a molecular formula of C13H18O2 and a molecular weight of 206.285 . It is categorized under Carboxylic Acids .
Synthesis Analysis
The synthesis of butanoic acid derivatives, including 4-(4-propylphenyl)butanoic Acid, has been studied extensively . Density functional theory (DFT) calculations are often utilized for the molecular design of these compounds . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules are presented .Molecular Structure Analysis
The molecular structure of 4-(4-propylphenyl)butanoic Acid consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HZWVRQFQUNIIBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(4-propylphenyl)butanoic Acid has a molecular weight of 206.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . Its XLogP3 is 3.8 .科学研究应用
医药中间体: 4,4-双(4-氟苯基)丁酸是一种密切相关的化合物,是一种重要的医药中间体,通常通过 Friedel-Crafts 反应制备。磺化过程可用于去除不需要的异构体,提高生产的纯度和效率 (范,1990)。
有机合成: 已经开发出一种无溶剂工艺来使另一种相关化合物 4-(4-甲氧基苯基)丁酸脱甲基,生成 4-(4-羟基苯基)丁酸,这是合成 LY518674 的关键中间体。这种方法提供了一种更温和、更高效的方法 (德拉海耶等,2006)。
合成离子通道: 该化合物的变体 4-氧代-4-(芘-4-基甲氧基)丁酸被用作基于合成离子通道的纳流体器件中的光敏保护基团。它在紫外光触发离子物质的传输中发挥作用,这可能有利于受控释放、传感和信息处理 (阿里等,2012)。
胸苷酸合成酶抑制剂: 与所讨论化合物密切相关的 4-(3-氨基-2-羧基苯基)丁酸是合成新型胸苷酸合成酶抑制剂的重要中间体。该化合物在医疗和制药领域具有潜在应用 (袁国青,2013)。
脲酶抑制剂: 涉及 4-(1H-吲哚-3-基)丁酸的研究导致合成出有效的脲酶抑制剂。这些分子在治疗应用和药物设计计划中可能很重要 (纳齐尔等,2018)。
TRPV1 通道调节剂: 4-(噻吩-2-基)丁酸用作 TRPV1 通道调节剂合成中的环状替代物。人们正在探索这些化合物的止痛和抗氧化应激的潜力 (艾耶洛等,2016)。
作用机制
Mode of Action
It’s worth noting that similar compounds, such as 4-phenylbutyric acid (4-pba), have been shown to act as chemical chaperones, assisting in protein folding and alleviating endoplasmic reticulum stress .
Biochemical Pathways
Similar compounds like 4-pba have been found to interact with human serum albumin at fatty acid binding sites, potentially affecting lipid metabolism .
Result of Action
Similar compounds like 4-pba have been found to alleviate endoplasmic reticulum stress by assisting protein folding .
生化分析
Biochemical Properties
4-(4-propylphenyl)butanoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to human serum albumin at fatty acid binding sites . This interaction is characterized by high binding specificity and induces conformational changes in the protein, which can affect its function. Additionally, 4-(4-propylphenyl)butanoic Acid exhibits inhibitory activity against histone deacetylases, which are enzymes involved in the regulation of gene expression .
Cellular Effects
4-(4-propylphenyl)butanoic Acid influences various types of cells and cellular processes. It has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases . The compound can alleviate endoplasmic reticulum stress by assisting in protein folding, thereby preventing the accumulation of misfolded proteins that can lead to cell death. Furthermore, 4-(4-propylphenyl)butanoic Acid affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of 4-(4-propylphenyl)butanoic Acid involves several key interactions at the molecular level. It binds to specific sites on proteins, such as human serum albumin, through hydrogen bonding and salt bridge formation . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, 4-(4-propylphenyl)butanoic Acid can modulate gene expression by inhibiting histone deacetylases, which play a crucial role in chromatin remodeling and transcriptional regulation .
Dosage Effects in Animal Models
The effects of 4-(4-propylphenyl)butanoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and alleviation of endoplasmic reticulum stress . At higher doses, toxic or adverse effects may occur, emphasizing the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of 4-(4-propylphenyl)butanoic Acid.
属性
IUPAC Name |
4-(4-propylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVRQFQUNIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445711 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-53-9 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)

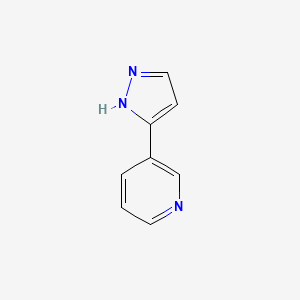

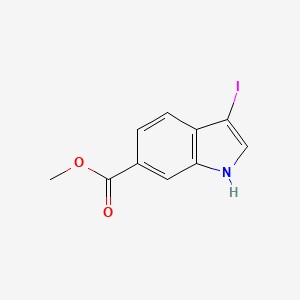
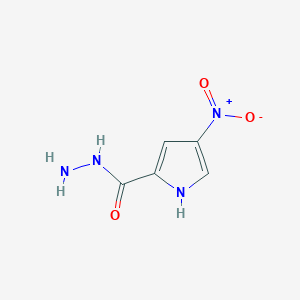

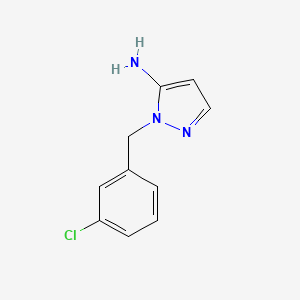
![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)
